REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].C1C[O:16][CH2:15]C1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH:15]=[O:16])[C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
9.68 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
p-formaldehyde
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at a room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen, ethylmagnesium bromide 23.00 ml (an ether solution, 3.0N, 69.00 mmol)
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reactor at 0° C. in 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Toluene 100 ml was added
|
Type
|
TEMPERATURE
|
Details
|
the resultant mixture was heated to 95° C.
|
Type
|
CUSTOM
|
Details
|
the mixed solvents of the ether/THF were evaporated off
|
Type
|
CUSTOM
|
Details
|
to obtain a slightly opaque slurry
|
Type
|
TEMPERATURE
|
Details
|
After the slurry was cooled to a room temperature
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to a room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with 300 ml of 1N hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
an organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.36 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |